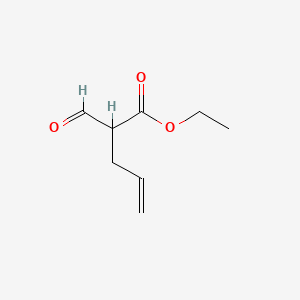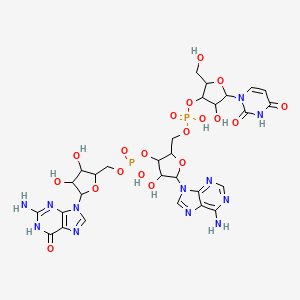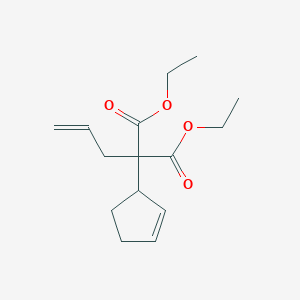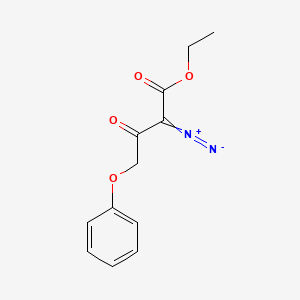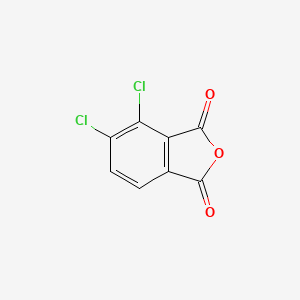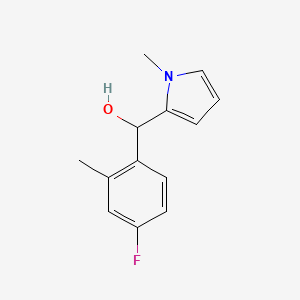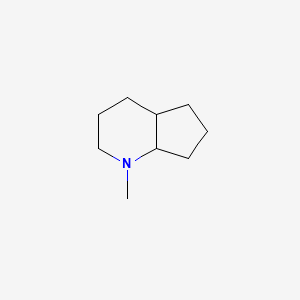
Octahydro-1-methyl-1H-1-pyrindine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1-methyl-1H-1-pyrindine: is an organic compound with the molecular formula C9H17N and a molecular weight of 139.23798 g/mol It is a derivative of pyridine, characterized by the presence of a fully saturated ring structure and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-methyl-1H-1-pyrindine typically involves the hydrogenation of pyridine derivatives under high pressure and temperature conditions. The process may use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the efficiency of the hydrogenation process. The use of high-performance catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1-methyl-1H-1-pyrindine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Fully saturated analogs
Substitution: N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-1-methyl-1H-1-pyrindine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways and mechanisms .
Medicine: this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of octahydro-1-methyl-1H-1-pyrindine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring with a nitrogen atom, similar in structure but lacking the methyl group.
Hexahydro-1H-azepine: A seven-membered ring with a nitrogen atom, differing in ring size.
Decahydroquinoline: A bicyclic compound with a similar fully saturated ring structure but with an additional ring fused to the pyridine ring.
Uniqueness: Octahydro-1-methyl-1H-1-pyrindine stands out due to its specific ring structure and the presence of a methyl group on the nitrogen atom. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
85721-32-0 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C9H17N/c1-10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
AYHBAYUVVKWXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

